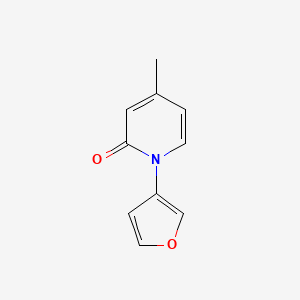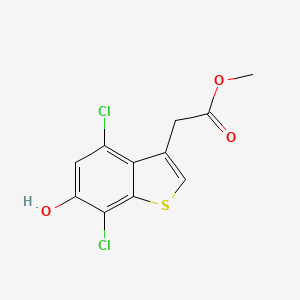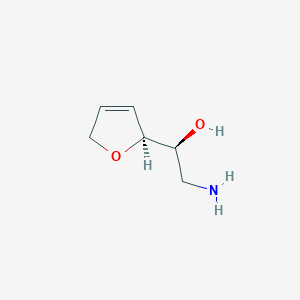
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone
Übersicht
Beschreibung
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone is a heterocyclic compound that features a furan ring fused to a pyridinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Furanyl)-4-methyl-2(1H)-pyridinone typically involves the condensation of furan derivatives with pyridinone precursors. One common method includes the reaction of 3-furan carboxaldehyde with 4-methyl-2-pyridone under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium or other transition metals may be employed to facilitate the reaction and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and pyridinone derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives with altered chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or pyridinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce 1-furan-3-yl-4-methyl-1H-pyridin-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Furanyl)-4-methyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-furan-2-yl-4-methyl-1H-pyridin-2-one: Similar structure but with the furan ring attached at a different position.
1-thiophen-3-yl-4-methyl-1H-pyridin-2-one: Contains a thiophene ring instead of a furan ring.
1-pyridin-3-yl-4-methyl-1H-pyridin-2-one: Features a pyridine ring in place of the furan ring.
Uniqueness
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone is unique due to its specific arrangement of the furan and pyridinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
943751-76-6 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
1-(furan-3-yl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-8-2-4-11(10(12)6-8)9-3-5-13-7-9/h2-7H,1H3 |
InChI-Schlüssel |
RQAJWXMJUYTFEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C=C1)C2=COC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-[Acetyl(2,6-dichlorophenyl)amino]phenyl}acetyl chloride](/img/structure/B8376803.png)





![5-(Piperidin-4-yl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B8376841.png)

![8-Isothiazol-5-yl-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8376866.png)



![6-(1,4-Dioxaspiro[4.5]dec-8-yl)pyridin-3-amine](/img/structure/B8376918.png)

